molecular formula C9H11NO2 B2733502 (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one CAS No. 67382-49-4

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one

Cat. No.: B2733502
CAS No.: 67382-49-4
M. Wt: 165.192
InChI Key: JYNBBGZIKXUJAK-HWKANZROSA-N
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Description

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNBBGZIKXUJAK-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 50.0 g. of 3-acetylfuran and 60 ml. of N,N-dimethylformamide is heated at reflux temperature for 16 hours. The solvent is removed in vacuo and hexane is added to the residue to give 3-dimethylamino-1-(3-furyl)-2-propen-1-one. A mixture of 0.01 mole of the preceding compound and 0.01 mole of 3-aminopyrazole in glacial acetic acid is refluxed for 8 hours and the solvent removed in vacuo. The residue is purified as described in Example 1 to give the product of the example.
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Synthesis routes and methods II

Procedure details

As in Example 1, Part A, 0.01 mol of 3-acetylfuran can be reacted with 0.02 mol of N,N-dimethylformamide dimethylacetal to produce 3-dimethylamino-1-(3-furyl)-2-propen-1-one.
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